

# 4-Amino-3-(trifluoromethyl)benzonitrile CAS number 327-74-2

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## Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)benzonitrile

Cat. No.: B032727

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An In-depth Technical Guide to **4-Amino-3-(trifluoromethyl)benzonitrile** (CAS 327-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-3-(trifluoromethyl)benzonitrile**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, adhering to the highest standards of technical documentation for scientific professionals.

## Chemical Identity and Properties

**4-Amino-3-(trifluoromethyl)benzonitrile** is an aromatic organic compound characterized by the presence of amino, nitrile, and trifluoromethyl functional groups attached to a benzene ring. These features, particularly the electron-withdrawing trifluoromethyl group, enhance its lipophilicity and biological activity, making it a valuable building block in organic synthesis.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **4-Amino-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
CAS Number	327-74-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	186.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Light yellow to yellow to orange powder or crystals. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Melting Point	60-68 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	100 °C at 0.1 mmHg	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Density	1.38 g/cm <sup>3</sup>	<a href="#">[5]</a>
Solubility	Slightly soluble in water; soluble in organic solvents.	<a href="#">[5]</a>
Purity	≥98% (GC)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>

#### Synonyms:

- 2-Amino-5-cyanobenzotrifluoride[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 4-Cyano-2-(trifluoromethyl)aniline[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 3-Trifluoromethyl-4-aminobenzonitrile[\[3\]](#)

## Applications in Research and Development

This compound is a critical intermediate in the synthesis of a variety of target molecules, owing to its versatile reactivity.

- **Pharmaceutical Development:** It is a well-established starting material in the synthesis of non-steroidal antiandrogen agents, most notably Bicalutamide.[\[3\]](#) Bicalutamide is a crucial medication in the treatment of prostate cancer. The unique trifluoromethyl group on the benzonitrile scaffold is key to the biological activity of the final drug product.[\[1\]](#)[\[2\]](#) It is also

explored in the development of anti-inflammatory agents and pharmaceuticals targeting neurological disorders.<sup>[1][2]</sup>

- Agrochemicals: The compound is utilized in the formulation of advanced crop protection products, where it contributes to the efficacy of insecticides.<sup>[1][2]</sup>
- Organic Synthesis: Its stability and the presence of reactive sites make it a valuable building block for creating complex molecular structures in various research and industrial applications.<sup>[1][2]</sup>

## Synthesis and Purification

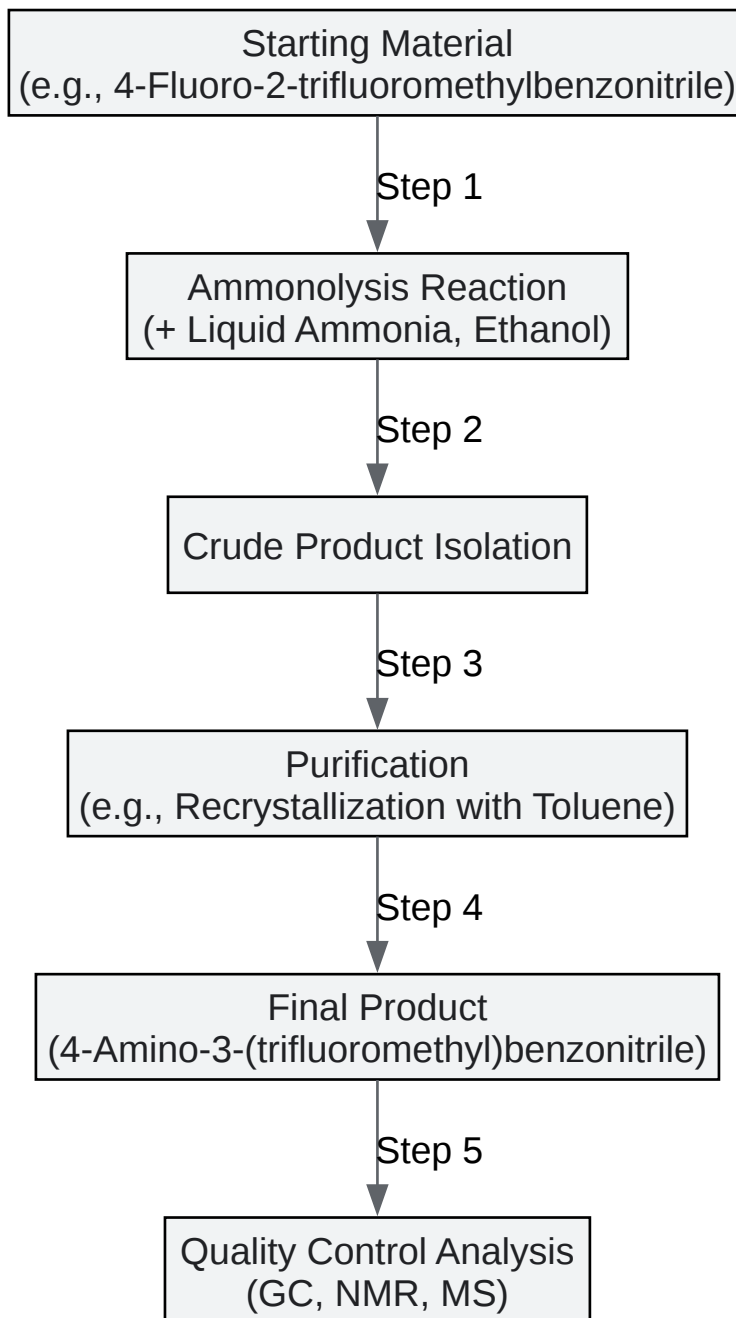
While various synthetic routes exist, a common industrial approach involves a multi-step process. A patented method highlights the use of m-trifluoromethyl fluorobenzene as a starting material. The final step typically involves an ammonolysis substitution reaction.

### Experimental Protocol: Ammonolysis Substitution for Synthesis

This protocol is a generalized representation based on described synthetic processes.

- Reaction Setup: A solution of 4-fluoro-2-trifluoromethylbenzonitrile is prepared in an appropriate solvent, such as ethanol, within a sealed pressure vessel.
- Ammonolysis: Liquid ammonia is introduced into the vessel. The molar ratio of ammonia to the starting material is typically controlled (e.g., 1.5:1).
- Reaction Conditions: The sealed vessel is heated to approximately 120°C and the reaction is allowed to proceed for several hours (e.g., 8-10 hours).
- Work-up: After cooling, the reaction mixture contains the crude **4-Amino-3-(trifluoromethyl)benzonitrile**.
- Purification: The crude product is then purified, commonly through recrystallization from a suitable solvent like toluene, to yield the final product with high purity (e.g., >99%).

## General Synthesis and Quality Control Workflow



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Caption: High-level workflow for the synthesis and quality control of the title compound.

## Analytical Characterization

To ensure the identity and purity of **4-Amino-3-(trifluoromethyl)benzonitrile**, several standard analytical techniques are employed.

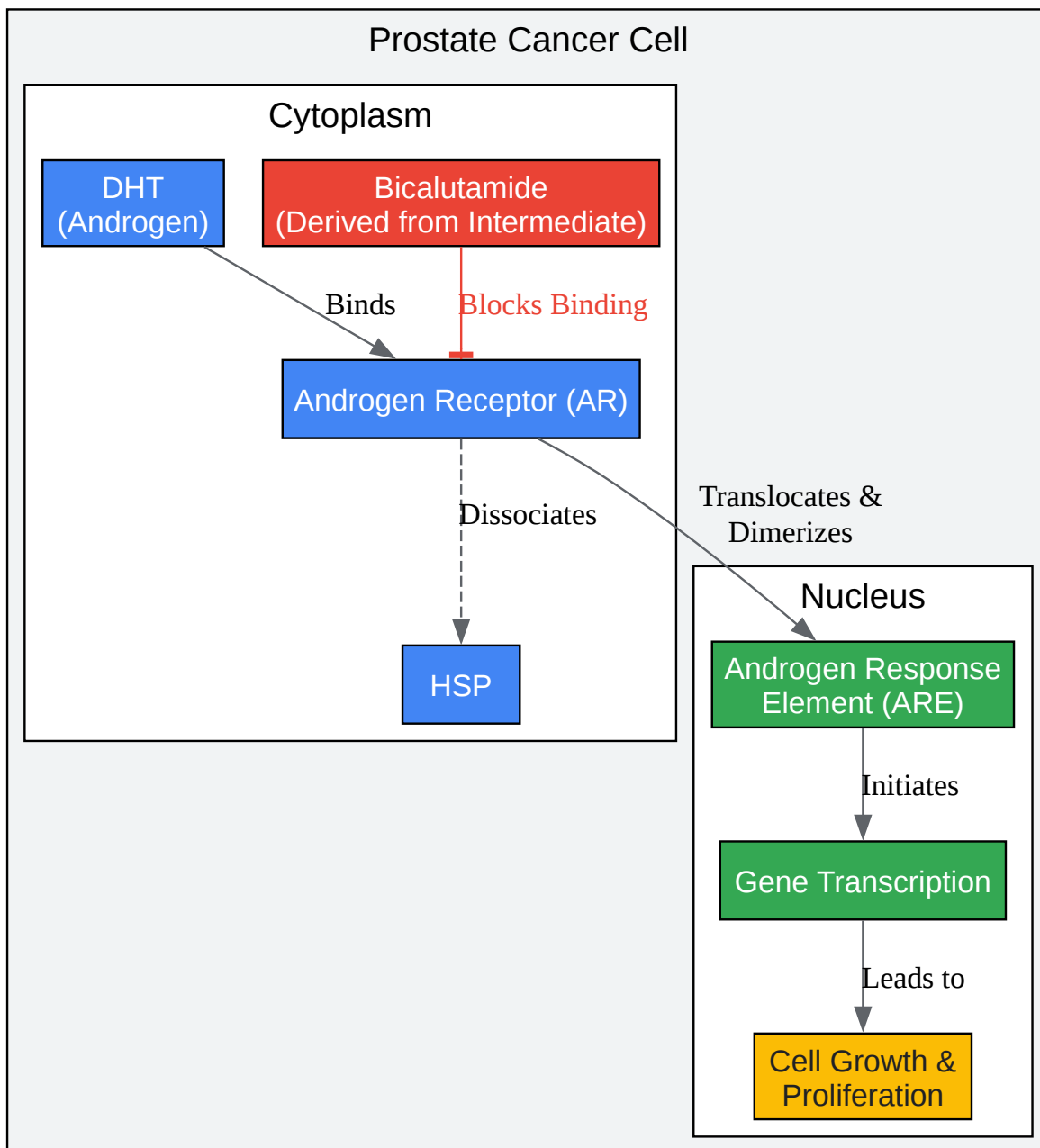
Table 2: Analytical Methodologies

Technique	Purpose	General Protocol
Gas Chromatography (GC)	Purity assessment	A sample is volatilized and injected into a capillary column. The components are separated based on their boiling points and interaction with the stationary phase. Purity is determined by comparing the peak area of the analyte to that of any impurities.
<sup>1</sup> H-NMR Spectroscopy	Structure confirmation	A sample is dissolved in a deuterated solvent (e.g., CDCl <sub>3</sub> , DMSO-d <sub>6</sub> ) and placed in a strong magnetic field. The resulting spectrum provides information on the number, environment, and connectivity of protons, confirming the molecular structure.
Mass Spectrometry (MS)	Molecular weight confirmation	The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique confirms the molecular weight of the compound (186.14 g/mol ). <sup>[3]</sup>

## Mechanism of Action (Relevance via Bicalutamide)

As an intermediate, **4-Amino-3-(trifluoromethyl)benzonitrile** does not have a direct therapeutic mechanism of action. However, its most prominent derivative, Bicalutamide, functions as a non-steroidal anti-androgen (NSAA). It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the Androgen Receptor (AR). This action blocks the signaling pathway that promotes the growth of prostate cancer cells.

## Simplified Androgen Receptor Signaling Pathway

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Caption: Inhibition of the Androgen Receptor (AR) pathway by Bicalutamide.

## Safety and Handling

Proper handling of **4-Amino-3-(trifluoromethyl)benzonitrile** is essential in a laboratory or industrial setting. The compound is classified as harmful and an irritant.

Table 3: Hazard and Safety Information



Category	Information	Source(s)
Hazard Classification	Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).	[4]
Hazard Statements	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[4]
Storage Conditions	Store in a cool, well-ventilated area in a tightly closed container. It is sensitive to light and air; storage under an inert atmosphere (e.g., Argon) is recommended. Recommended storage temperature: +2°C to +8°C.[1][2][4]	[1][2][4]
Incompatibilities	Strong oxidizing agents, strong acids.	[4]
Decomposition	In combustion, emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.	[4]

This guide serves as a foundational resource for professionals engaged in research and development involving **4-Amino-3-(trifluoromethyl)benzonitrile**. For detailed experimental

procedures and safety protocols, users should consult internal standard operating procedures and the latest safety data sheets.

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